REACTION_SMILES
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[CH2:1]([CH3:2])[CH:3]([CH2:4][O:5][C:6]([CH:7]=[CH:8][C:9](=[O:10])[O-:11])=[O:12])[CH2:13][CH2:14][CH2:15][CH3:16].[Cl:17][P:18]([Cl:19])([Cl:20])([Cl:21])[Cl:22]>>[CH2:1]([CH3:2])[CH:3]([CH2:4][O:5][C:6]([CH:7]=[CH:8][C:9](=[O:10])[OH:11])=[O:12])[CH2:13][CH2:14][CH2:15][CH3:16].[Cl-:17]
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Name
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CCCCC(CC)COC(=O)C=CC(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)COC(=O)C=CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
|
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Type
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product
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Smiles
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CCCCC(CC)COC(=O)C=CC(=O)O
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Name
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|
Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |